A Technical Guide to the Synthesis of (R)-2-Amino-3-biphenyl-3-yl-propionic Acid: A Key Building Block for Novel Therapeutics
A Technical Guide to the Synthesis of (R)-2-Amino-3-biphenyl-3-yl-propionic Acid: A Key Building Block for Novel Therapeutics
Abstract
(R)-2-Amino-3-biphenyl-3-yl-propionic acid, a non-proteinogenic amino acid, has emerged as a critical chiral building block in medicinal chemistry. Its incorporation into peptidomimetics and other advanced therapeutic agents has shown significant promise, particularly in the development of novel inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key player in oncogenesis.[1] This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining enantiomerically pure (R)-2-Amino-3-biphenyl-3-yl-propionic acid. The guide is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of asymmetric synthesis methodologies, including the use of chiral auxiliaries and catalytic enantioselective approaches, as well as classical chiral resolution techniques. Each section delves into the mechanistic underpinnings of the synthetic choices, provides detailed experimental protocols, and discusses the relative merits and challenges of each approach.
Introduction: The Significance of (R)-2-Amino-3-biphenyl-3-yl-propionic Acid in Drug Discovery
The quest for more selective and potent therapeutics has led to an increased interest in non-natural amino acids that can impart unique structural and functional properties to drug candidates. (R)-2-Amino-3-biphenyl-3-yl-propionic acid stands out due to its biphenyl moiety, which can engage in favorable π-π stacking and hydrophobic interactions within protein binding pockets. This structural feature has been leveraged in the design of peptidomimetics that can disrupt protein-protein interactions, a notoriously challenging target class in drug discovery.
A prime example of its application is in the development of inhibitors for STAT3. Aberrant STAT3 signaling is a hallmark of many human cancers, promoting tumor cell proliferation, survival, and invasion.[2] The development of small molecules that can inhibit STAT3 activity is therefore a major focus of cancer research. The incorporation of (R)-2-Amino-3-biphenyl-3-yl-propionic acid into peptidomimetic scaffolds has been shown to yield potent STAT3 inhibitors that can disrupt STAT3 dimerization and its subsequent downstream signaling.[1] The rigid biphenyl structure is thought to reduce the entropic penalty upon binding to the STAT3 SH2 domain, contributing to higher affinity and inhibitory activity.[1]
Given its therapeutic potential, the efficient and stereocontrolled synthesis of (R)-2-Amino-3-biphenyl-3-yl-propionic acid is of paramount importance. This guide will now explore the key synthetic methodologies to access this valuable compound.
Asymmetric Synthesis Strategies
The direct synthesis of the desired (R)-enantiomer is often the most elegant and efficient approach, avoiding the need for resolving a racemic mixture. Several asymmetric strategies can be employed, primarily falling into two categories: the use of chiral auxiliaries and catalytic asymmetric synthesis.
Chiral Auxiliary-Mediated Asymmetric Synthesis
This classical yet robust method involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation. The auxiliary is then cleaved to yield the enantiomerically enriched product. A common approach involves the asymmetric alkylation of a glycine enolate equivalent where the stereochemistry is controlled by a covalently bound chiral auxiliary.
Causality of Experimental Choices: The choice of the chiral auxiliary is critical as it dictates the facial selectivity of the enolate alkylation. Evans' oxazolidinones are a well-established class of auxiliaries that provide excellent stereocontrol due to the formation of a rigid chelated enolate, which effectively blocks one face from the incoming electrophile. The subsequent removal of the auxiliary under mild conditions is also a key consideration to avoid racemization of the product.
Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol is adapted from established methods for the asymmetric synthesis of β-substituted α-amino acids.[3][4]
Step 1: Acylation of the Chiral Auxiliary A solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere. n-Butyllithium is added dropwise to form the lithium salt. Subsequently, a solution of 3-biphenyl-3-yl-acetyl chloride in anhydrous THF is added slowly to the reaction mixture. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the acylated auxiliary.
Step 2: Asymmetric Bromination The acylated auxiliary is dissolved in anhydrous THF and cooled to -78 °C. Lithium bis(trimethylsilyl)amide (LiHMDS) is added dropwise to form the corresponding enolate. After stirring for 30 minutes, a solution of N-bromosuccinimide (NBS) in THF is added slowly. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. Upon completion, the reaction is quenched with saturated aqueous sodium thiosulfate.
Step 3: Azide Displacement The crude α-bromo imide is dissolved in dimethylformamide (DMF), and sodium azide is added. The mixture is stirred at room temperature for 24 hours. The reaction mixture is then diluted with water and extracted with diethyl ether. The organic layer is washed with water and brine, dried, and concentrated.
Step 4: Hydrolysis and Deprotection The resulting α-azido imide is dissolved in a mixture of THF and water. Lithium hydroxide is added, and the mixture is stirred at room temperature until the hydrolysis is complete. The chiral auxiliary can be recovered from the reaction mixture. The aqueous layer is acidified with HCl, and the azido acid is extracted. The crude azido acid is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in methanol to reduce the azide to the amine, yielding (R)-2-Amino-3-biphenyl-3-yl-propionic acid.
Catalytic Asymmetric Synthesis
Catalytic methods offer the advantage of using a small amount of a chiral catalyst to generate a large quantity of the enantiomerically pure product. For the synthesis of α-amino acids, catalytic asymmetric hydrogenation of a prochiral olefin or the alkylation of a glycine derivative under phase-transfer catalysis are powerful strategies.
Causality of Experimental Choices: In catalytic asymmetric hydrogenation, the choice of the chiral ligand is paramount. Chiral phosphine ligands, such as those based on the DuPhos or BINAP scaffolds, can coordinate to a metal center (e.g., rhodium or ruthenium) to create a chiral environment that directs the hydrogenation to one face of the double bond. For phase-transfer catalysis, chiral quaternary ammonium salts derived from Cinchona alkaloids are often employed. These catalysts form a chiral ion pair with the enolate of the glycine Schiff base, guiding the approach of the electrophile from a specific direction.
Experimental Protocol: Asymmetric Phase-Transfer Catalysis
This protocol is based on the widely used method for the asymmetric alkylation of a glycine Schiff base.
Step 1: Preparation of the Glycine Schiff Base Glycine tert-butyl ester is reacted with benzophenone imine in dichloromethane at room temperature to form the corresponding Schiff base, N-(diphenylmethylene)glycine tert-butyl ester.
Step 2: Asymmetric Alkylation The glycine Schiff base and 3-(bromomethyl)-1,1'-biphenyl are dissolved in a biphasic system of toluene and aqueous potassium hydroxide. A chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid, is added. The reaction is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC). The organic layer is separated, washed with water, dried, and concentrated.
Step 3: Hydrolysis and Deprotection The crude product from the alkylation step is dissolved in a mixture of THF and aqueous hydrochloric acid. The mixture is stirred at room temperature to hydrolyze both the imine and the tert-butyl ester. The resulting (R)-2-Amino-3-biphenyl-3-yl-propionic acid is then isolated, often by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and drying.
Chiral Resolution of Racemic 2-Amino-3-biphenyl-3-yl-propionic Acid
When an asymmetric synthesis is not feasible or desired, the resolution of a racemic mixture provides a reliable route to the enantiomerically pure compound. This can be achieved through diastereomeric salt formation with a chiral resolving agent or via enzymatic resolution.
Diastereomeric Salt Formation
This classical method involves reacting the racemic amino acid with a chiral acid or base to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Causality of Experimental Choices: The selection of the resolving agent is crucial and often requires empirical screening. For a racemic amino acid, chiral acids like tartaric acid or mandelic acid, or their derivatives, are commonly used. The choice of solvent for the crystallization is also critical as it significantly influences the solubility difference between the diastereomeric salts.
Experimental Protocol: Resolution via Diastereomeric Salt Formation
This is a general procedure that can be adapted for the resolution of various racemic amino acids.
Step 1: Synthesis of Racemic 2-Amino-3-biphenyl-3-yl-propionic Acid A straightforward synthesis of the racemic amino acid can be achieved via a Strecker synthesis starting from 3-biphenylcarbaldehyde, or by alkylation of diethyl acetamidomalonate with 3-(bromomethyl)-1,1'-biphenyl followed by hydrolysis and decarboxylation.
Step 2: Diastereomeric Salt Formation The racemic amino acid is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water. An equimolar amount of a chiral resolving agent, for example, (R)-(-)-mandelic acid, is added. The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
Step 3: Isolation and Liberation of the Enantiomer The crystallized diastereomeric salt is collected by filtration. The salt is then treated with a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free amino acid. The resolving agent can be recovered from the filtrate. The aqueous solution of the amino acid is then acidified to its isoelectric point to precipitate the enantiomerically enriched (R)-2-Amino-3-biphenyl-3-yl-propionic acid, which is then collected by filtration, washed with cold water, and dried. The enantiomeric excess (ee) of the product should be determined by chiral HPLC.
Enzymatic Resolution
Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures with high efficiency. For amino acids, enzymes like aminoacylases or lipases are commonly employed.
Causality of Experimental Choices: The choice of enzyme is substrate-specific. For example, a lipase can be used for the enantioselective hydrolysis of a racemic amino acid ester. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. The resulting acid and ester can then be easily separated.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol describes a typical enzymatic resolution of a racemic amino acid ester.[5][6]
Step 1: Synthesis of Racemic 2-Amino-3-biphenyl-3-yl-propionic Acid Methyl Ester The racemic amino acid is esterified, for example, by reacting it with methanol in the presence of thionyl chloride.
Step 2: Enzymatic Hydrolysis The racemic methyl ester is suspended in a phosphate buffer solution. A lipase, such as Candida antarctica lipase B (CALB), is added. The reaction is stirred at a controlled temperature and pH. The progress of the reaction is monitored by HPLC until approximately 50% conversion is reached.
Step 3: Separation of the Products The reaction mixture is acidified, and the unreacted (R)-ester and the formed (S)-acid are extracted with an organic solvent. The (S)-acid can be removed by extraction with an aqueous base. The organic layer containing the (R)-ester is then washed, dried, and concentrated. The (R)-ester is subsequently hydrolyzed under acidic or basic conditions to afford the desired (R)-2-Amino-3-biphenyl-3-yl-propionic acid.
Data Summary and Comparison of Methods
| Synthesis Method | Stereocontrol | Typical Yield | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Chiral Auxiliary | Substrate-controlled | Good to Excellent | >95% | Reliable, high stereoselectivity | Stoichiometric use of chiral auxiliary, multiple steps |
| Catalytic Asymmetric | Catalyst-controlled | Good to Excellent | >90% | High atom economy, scalable | Catalyst development can be challenging and expensive |
| Diastereomeric Salt | Resolution | Max 50% per cycle | Can reach >99% | Simple, well-established | Tedious, requires optimization of crystallization |
| Enzymatic Resolution | Biocatalytic | Max 50% | Often >99% | High selectivity, mild conditions | Enzyme stability and cost can be issues |
Visualizations
Asymmetric Synthesis via Chiral Auxiliary
Caption: General scheme for chiral resolution by diastereomeric salt formation.
Conclusion
The synthesis of enantiomerically pure (R)-2-Amino-3-biphenyl-3-yl-propionic acid is a critical step in the development of novel therapeutics, particularly STAT3 inhibitors. This guide has detailed several robust methodologies, including asymmetric synthesis via chiral auxiliaries and catalysis, as well as classical and enzymatic resolution techniques. The choice of the optimal synthetic route will depend on factors such as scale, cost, and available expertise. For large-scale production, catalytic asymmetric methods are often preferred for their efficiency. However, for initial discovery efforts, chiral auxiliary-based methods or resolution techniques can provide reliable access to the desired enantiomer. The detailed protocols and comparative analysis provided herein serve as a valuable resource for chemists engaged in the synthesis of this important chiral building block.
References
-
Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein. PubMed Central. [Link]
-
Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. PubMed Central. [Link]
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PubMed Central. [Link]
-
Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Chirality in Drug Design and Development. [Link]
-
Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ACS Publications. [Link]
-
(2R)-2-Amino-3-((1,1'-biphenyl)-4-yl)propanoic acid | C15H15NO2 | CID 7006711. PubChem. [Link]
-
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online. [Link]
-
Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Journal of the American Chemical Society. [Link]
-
Enantioselective Synthesis of Non-Natural Amino Acids Using Phenylalanine Dehydrogenases Modified by Site-Directed Mutagenesis. ResearchGate. [Link]
-
Identification of novel inhibitors that disrupt STAT3/DNA interaction from γ-AApeptide OBOC combinatorial library. PubMed Central. [Link]
-
Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells. PubMed Central. [Link]
-
Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. RSC Publishing. [Link]
-
(PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. PubMed Central. [Link]
-
Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. University of Arizona. [Link]
-
Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. ResearchGate. [Link]
-
Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. PubMed. [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health. [Link]
-
Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? MDPI. [Link]
-
Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses. [Link]
-
Advances in the synthesis of β-alanine. Frontiers. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
Sources
- 1. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. renyi.hu [renyi.hu]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
